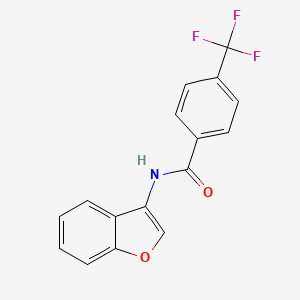![molecular formula C19H15BrN2O4S B15004823 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15004823.png)
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a benzofuran core, a thiazole ring, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the bromophenyl group. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or the benzofuran core.
Substitution: Halogen substitution reactions are common, especially involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings .
Aplicaciones Científicas De Investigación
3-{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Share similar biological activities and synthetic routes.
Benzofuran Derivatives: Exhibit comparable chemical properties and applications.
Thiazole Compounds: Known for their antimicrobial and anticancer properties.
Uniqueness
What sets 3-{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H15BrN2O4S |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H15BrN2O4S/c1-24-14-8-7-12-15(16(14)25-2)18(23)26-17(12)22-19-21-13(9-27-19)10-3-5-11(20)6-4-10/h3-9,17H,1-2H3,(H,21,22) |
Clave InChI |
LUXQYJBKOJLKOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B15004741.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15004781.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)
![methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)

![4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid](/img/structure/B15004796.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoate](/img/structure/B15004804.png)
![4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15004816.png)
![5-(Pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15004826.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B15004837.png)
